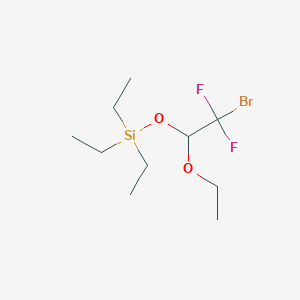
Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethoxy groups imparts distinct characteristics, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex fluorinated compounds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production.
化学反応の分析
Types of Reactions: Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules. It is often used in the design of pharmaceuticals and agrochemicals.
Medicine: Fluorinated compounds are known for their potential therapeutic applications. This compound may be explored for its activity against various diseases and conditions.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and the development of advanced materials with specific properties.
作用機序
The mechanism of action of Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations.
類似化合物との比較
Methyl 5-fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinate: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Methyl 5-chloro-2-(3-(trifluoromethoxy)phenyl)isonicotinate: Contains a chlorine atom instead of fluorine.
Methyl 5-fluoro-2-(3-(difluoromethoxy)phenyl)isonicotinate: Has a difluoromethoxy group instead of trifluoromethoxy.
Uniqueness: Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C14H9F4NO3 |
|---|---|
分子量 |
315.22 g/mol |
IUPAC名 |
methyl 5-fluoro-2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9F4NO3/c1-21-13(20)10-6-12(19-7-11(10)15)8-3-2-4-9(5-8)22-14(16,17)18/h2-7H,1H3 |
InChIキー |
HRUQBBIFPBPPTL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC(=CC=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)







![[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12070982.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12070998.png)

![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)


